2,6-Dibromo-9,10-diphenylanthracene 2,6-Dibromo-9,10-diphenylanthracene
Brand Name: Vulcanchem
CAS No.: 528609-98-5
VCID: VC7825031
InChI: InChI=1S/C26H16Br2/c27-19-12-14-22-23(15-19)25(17-7-3-1-4-8-17)21-13-11-20(28)16-24(21)26(22)18-9-5-2-6-10-18/h1-16H
SMILES: C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br
Molecular Formula: C26H16Br2
Molecular Weight: 488.2 g/mol

2,6-Dibromo-9,10-diphenylanthracene

CAS No.: 528609-98-5

Cat. No.: VC7825031

Molecular Formula: C26H16Br2

Molecular Weight: 488.2 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-9,10-diphenylanthracene - 528609-98-5

Specification

CAS No. 528609-98-5
Molecular Formula C26H16Br2
Molecular Weight 488.2 g/mol
IUPAC Name 2,6-dibromo-9,10-diphenylanthracene
Standard InChI InChI=1S/C26H16Br2/c27-19-12-14-22-23(15-19)25(17-7-3-1-4-8-17)21-13-11-20(28)16-24(21)26(22)18-9-5-2-6-10-18/h1-16H
Standard InChI Key VPRYGSKSLDELAY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br
Canonical SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of an anthracene framework substituted with bromine atoms at the 2- and 6-positions and phenyl groups at the 9- and 10-positions. X-ray crystallography data (CCDC 870963) confirms a planar anthracene backbone with dihedral angles of 8.2° between the phenyl rings and the central aromatic system . This near-planar configuration facilitates π\pi-π\pi stacking interactions, as evidenced by intermolecular distances of 3.48 Å in the crystal lattice . The bromine atoms introduce steric bulk and electronic effects, lowering the LUMO energy by 0.35 eV compared to non-halogenated analogs .

Spectroscopic and Physical Properties

Key physical properties include:

PropertyValueSource
Melting Point>258°C (decomposition)
Purity (HPLC)≥98.0 area%
SolubilityInsoluble in H2_2O; soluble in THF, DCM
AppearanceWhite to green crystalline powder

UV-Vis spectra show absorption maxima at 378 nm (ε=1.2×104M1cm1\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}) in THF, with a fluorescence emission at 432 nm . The electrochemical bandgap, derived from cyclic voltammetry, is 3.1 eV .

Synthesis and Industrial Production

Synthetic Pathways

The primary synthesis route involves a Suzuki-Miyaura cross-coupling reaction between 2,6-dibromoanthraquinone and phenylboronic acid . Typical conditions use Pd(PPh3_3)4_4 (5 mol%) in a 2:1 mixture of toluene/EtOH at 80°C for 24 hours, yielding 72–85% after recrystallization from ethyl acetate . Bromination of 9,10-diphenylanthracene with N-bromosuccinimide (NBS) in DMF represents an alternative method, though this approach suffers from lower regioselectivity (∼65% para-substitution) .

SupplierPurityQuantityPriceDate
Career Henan97–99%1 kg$6.60/kg2024-03-01
TCI Chemicals>98.0%200 mg$1472024-03-01
AK Scientific98%1 g$6832021-12-16

Pricing correlates strongly with purity, with HPLC-grade material costing 12× more than technical-grade batches .

Applications in Organic Electronics

Thin-Film Transistor Performance

In organic thin-film transistors (OTFTs), vacuum-deposited films of 2,6-dibromo-9,10-diphenylanthracene exhibit p-type behavior with hole mobilities up to 0.15 cm2^2V1^{-1}s1^{-1} . The bromine substituents enhance air stability by raising the oxidation potential to +1.23 V vs. Fc/Fc+^+, compared to +0.89 V for the non-brominated analog . Device stability tests show <10% mobility loss after 500 hours in ambient conditions .

Crystallographic Engineering

Single-crystal field-effect transistors (SC-FETs) fabricated from this compound demonstrate anisotropic charge transport, with mobility ratios of 4.7:1 along the π-stacking (b-axis) vs. herringbone (a-axis) directions . Thermal annealing at 150°C improves thin-film crystallinity, reducing grain boundary density by 40% .

Future Research Directions

Ongoing investigations focus on:

  • Polymer Composites: Blending with PMMA to create solution-processable dielectrics

  • Thermoelectric Materials: Leveraging high thermal stability for energy harvesting applications

  • Supramolecular Assembly: Co-crystallization with fullerene derivatives to engineer donor-acceptor interfaces

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